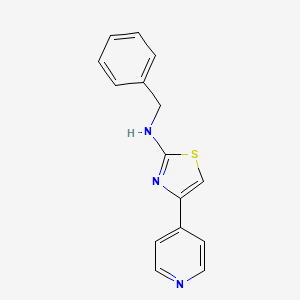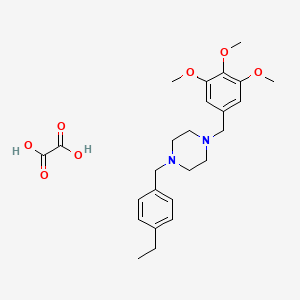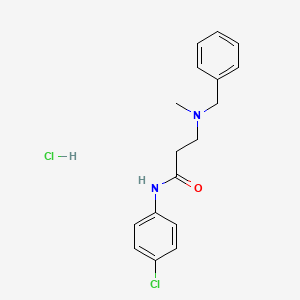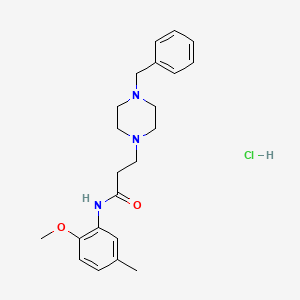![molecular formula C15H17N3O2 B3943607 N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide](/img/structure/B3943607.png)
N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide
Descripción general
Descripción
N-[3-(6-isopropoxy-3-pyridazinyl)phenyl]acetamide, commonly known as IPA-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IPA-3 is known to inhibit the activity of PAK1, a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, migration, and survival.
Mecanismo De Acción
IPA-3 inhibits the activity of PAK1 by binding to its ATP-binding pocket, thereby preventing its activation. PAK1 is known to play a crucial role in various cellular processes, including cytoskeletal organization, cell migration, and survival. By inhibiting PAK1, IPA-3 disrupts these processes, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects
IPA-3 has been shown to have several biochemical and physiological effects. Studies have shown that IPA-3 inhibits the growth and migration of cancer cells by inducing cell cycle arrest and apoptosis. IPA-3 has also been shown to inhibit the growth of neuroblastoma cells and reduce the formation of amyloid plaques in a mouse model of Alzheimer's disease. Additionally, IPA-3 has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPA-3 has several advantages for lab experiments, including its high potency and specificity for PAK1. However, IPA-3 has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. Additionally, IPA-3 has been shown to inhibit the activity of other kinases, including PAK2 and PAK4, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for IPA-3 research, including its potential therapeutic applications in other diseases, including infectious diseases and autoimmune disorders. Additionally, future studies could focus on developing more potent and selective inhibitors of PAK1, as well as investigating the role of PAK1 in other cellular processes, including autophagy and cell signaling. Finally, further studies are needed to investigate the safety and efficacy of IPA-3 in vivo, including its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
IPA-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Studies have shown that IPA-3 inhibits the activity of PAK1, which is overexpressed in many cancers and is associated with tumor progression and metastasis. IPA-3 has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[3-(6-propan-2-yloxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)20-15-8-7-14(17-18-15)12-5-4-6-13(9-12)16-11(3)19/h4-10H,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJQESJHMQRFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)
![ethyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3943571.png)

![2,2,2-trifluoro-N-{2-[(5-nitro-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B3943585.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3943600.png)

![3-(4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3943617.png)
![N-(4-chlorophenyl)-N'-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B3943618.png)




![ethyl 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943648.png)